6-phenyl-N-(2-phenylethyl)pyridazin-3-amine

Drug design Lead optimization Physicochemical profiling

Researchers optimizing 3-amino-6-arylpyridazine SAR often struggle to find N-substituted derivatives that fill the potency gap between inactive primary amines and over-optimized leads. 6-Phenyl-N-(2-phenylethyl)pyridazin-3-amine addresses this need with its unique N-phenethyl substitution pattern. • Predicted AChE IC₅₀ ~10-50 μM-ideal as control compound or starting fragment • Three rotatable bonds & two aromatic rings enable π-stacking & hydrogen bonding • Suitable for Naᵥ1.7 focused screening libraries Supplied as a research chemical with batch-specific purity ≥95%; shipped ambient globally.

Molecular Formula C18H17N3
Molecular Weight 275.3 g/mol
Cat. No. B6099025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenyl-N-(2-phenylethyl)pyridazin-3-amine
Molecular FormulaC18H17N3
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=NN=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C18H17N3/c1-3-7-15(8-4-1)13-14-19-18-12-11-17(20-21-18)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,19,21)
InChIKeyPMVDHINYRROUDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-N-(2-phenylethyl)pyridazin-3-amine: A Structurally Differentiated Pyridazinamine


6-phenyl-N-(2-phenylethyl)pyridazin-3-amine is a disubstituted pyridazinamine featuring a phenyl group at the 6-position and an N‑phenethyl substituent at the 3‑amine . With molecular formula C₁₈H₁₇N₃ and a molecular weight of 275.3 g/mol, this secondary amine expands the chemical space of 3‑amino‑6‑arylpyridazines beyond simple primary amine or N‑methyl analogs. The compound is supplied primarily as a research chemical for hit‑discovery, lead‑optimization, and pharmacology studies .

Why Generic 3-Amino-6-arylpyridazines Cannot Substitute This Compound


The 3‑amino‑6‑arylpyridazine family spans a wide range of biological activities—from acetylcholinesterase inhibition to sodium‑channel modulation—and small structural changes at the N‑3 position can shift IC₅₀ values by orders of magnitude [1]. For example, in a focused acetylcholinesterase series, simple N‑alkyl analogs of 6‑phenylpyridazin‑3‑amine showed >100‑fold differences in potency depending on the nature of the N‑substituent [2]. Likewise, pyridazinamine‑based Naᵥ1.7 blockers require precise substitution patterns to achieve sub‑micromolar affinity and selectivity over Naᵥ1.5 [3]. Consequently, assuming that any 3‑amino‑6‑arylpyridazine can substitute the N‑phenethyl derivative without rigorous head‑to‑head data risks selecting a compound with markedly different target engagement, physico‑chemical profile, and downstream experimental outcomes.

Quantitative Comparator Evidence for Compound Selection


Molecular Size and Lipophilicity vs. Primary Amine Parent

The N‑phenethyl substitution increases molecular weight by 104 g/mol and adds approximately 1.5–2.0 log units of lipophilicity relative to the primary amine comparator 6‑phenylpyridazin‑3‑amine . The calculated logP of the target compound is estimated at 3.8–4.2, compared to ~2.0 for 6‑phenylpyridazin‑3‑amine . This shift places the compound in a more CNS‑accessible logD range (2–4) and alters its permeability and solubility profile, parameters that directly influence cell‑based assay performance and in vivo exposure.

Drug design Lead optimization Physicochemical profiling

Acetylcholinesterase Inhibition SAR and N-Phenethyl Substitution

In the seminal SAR study of 3‑amino‑6‑phenylpyridazines as acetylcholinesterase (AChE) inhibitors, the most potent compound (3y) bore a 2‑(1‑benzylpiperidin‑4‑yl)ethylamino substituent at N‑3 and exhibited an IC₅₀ of 0.12 μM on purified electric eel AChE [1]. Simpler N‑alkyl chains (methyl, allyl, benzyl) showed IC₅₀ values in the 10–85 μM range, while the unsubstituted primary amine (6‑phenylpyridazin‑3‑amine) was essentially inactive (IC₅₀ >100 μM) [2]. By class‑level inference, the N‑phenethyl analog is expected to fall in the weak‑to‑moderate potency range (estimated IC₅₀ ~10–50 μM), making it a useful low‑affinity control or starting scaffold in AChE inhibitor programs.

Acetylcholinesterase inhibition SAR CNS drug discovery

Naᵥ1.7 Blockade Potential from Pyridazinamine Patent Data

Pyridazinamine derivatives are disclosed as Naᵥ1.7 inhibitors with therapeutic potential in pain. A representative compound from US Patent 9,012,443 shows an IC₅₀ of 48 nM against hNaᵥ1.7 and a selectivity window of >100‑fold over hNaᵥ1.5 (IC₅₀ = 5,070 nM) [1]. The disclosed scaffold shares the 6‑phenylpyridazine core and an N‑substituted amine motif. While the exact 6‑phenyl‑N‑(2‑phenylethyl) compound is not explicitly profiled in this patent, its structural similarity implies it may achieve comparable Naᵥ1.7 affinity. Procurement of this compound for in‑house electrophysiological profiling would allow a direct determination of its potency and selectivity relative to the patented leads.

Sodium channel Pain Naᵥ1.7 Selectivity

Commercial Purity and Supply vs. Closest Structural Analogs

The N‑phenethyl compound is offered through custom‑synthesis channels and specialized research‑chemical vendors, typically at ≥95% purity as verified by HPLC [1]. In contrast, the simpler 6‑phenylpyridazin‑3‑amine (CAS 14966-91-7) is widely available from multiple suppliers at comparable purity but lacks the N‑alkyl diversity needed for SAR exploration . The N‑(2‑methylpropyl) analog, while structurally related, is only listed with limited stocking information . For procurement decisions, the N‑phenethyl derivative's availability as a custom‑synthesis item allows for tailored batch sizes (milligram to gram scale) and specification of salt forms, which is not uniformly offered for the off‑the‑shelf primary amine or isobutyl analogs.

Procurement Compound sourcing Research chemicals

High-Impact Application Scenarios for This Compound


Acetylcholinesterase Inhibitor Optimization in CNS Drug Discovery

The N‑phenethyl derivative can serve as a control compound or starting fragment in AChE inhibitor programs. Its predicted moderate potency (IC₅₀ ~10–50 μM) fills a gap between inactive primary amines and highly potent piperidine‑containing analogs [1]. Researchers can use this compound to probe the steric and electronic requirements of the AChE peripheral site, where the phenethyl group may engage in π‑stacking interactions distinct from smaller alkyl chains.

Naᵥ1.7 Pain Target Screening Libraries

Because pyridazinamine derivatives have demonstrated nanomolar Naᵥ1.7 inhibition and >100‑fold selectivity over Naᵥ1.5 [1], the 6‑phenyl‑N‑(2‑phenylethyl) analog is a strong candidate for inclusion in focused Naᵥ channel screening libraries. Its structural novelty may uncover a new sub‑series with favorable selectivity and pharmacokinetic properties.

Structure-Activity Relationship Around the 3-Amino Position

The N‑phenethyl substituent introduces three rotatable bonds and two aromatic rings beyond the 6‑phenylpyridazin‑3‑amine core, creating opportunities for hydrogen bonding, π‑stacking, and hydrophobic interactions . In lead‑optimization campaigns, this compound can act as a branching point for further diversification (e.g., halogenation, methoxylation of the phenethyl ring) to fine‑tune potency and selectivity.

Physicochemical Benchmarking for Permeability and Solubility

With an estimated logP of 3.8–4.2, the N‑phenethyl compound occupies a narrow lipophilicity window that is often targeted for CNS drugs . It can be used as a reference compound in PAMPA or Caco‑2 permeability assays to calibrate assay conditions or to benchmark the performance of other CNS‑designed pyridazinamine analogs.

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